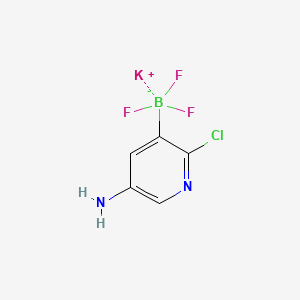

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(5-amino-2-chloropyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClF3N2.K/c7-5-4(6(8,9)10)1-3(11)2-12-5;/h1-2H,11H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBCQTHHKZSMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1Cl)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726251 | |

| Record name | Potassium (5-amino-2-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-63-1 | |

| Record name | Potassium (5-amino-2-chloropyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photoredox-Catalyzed Synthesis

Recent advancements employ photoredox catalysis to streamline the synthesis of potassium organotrifluoroborates, including derivatives like (5-amino-2-chloropyridin-3-yl)trifluoroborate . This method enhances sustainability by reducing reliance on harsh reagents and enabling milder reaction conditions.

Mechanistic Insights:

-

Photoexcitation: A photocatalyst (e.g., iridium or ruthenium complexes) absorbs visible light, generating excited-state species that facilitate single-electron transfers.

-

Radical Formation: The pyridine derivative undergoes radical formation at the 3-position, which subsequently reacts with .

-

Potassium Quenching: The radical intermediate is quenched with potassium bis(trimethylsilyl)amide (), yielding the trifluoroborate salt.

Advantages Over Traditional Methods:

-

Reduced Byproducts: Minimizes HF generation, simplifying purification.

-

Broader Functional Group Tolerance: Compatible with sensitive substituents like amino groups.

-

Scalability: Adaptable to continuous-flow systems for industrial applications .

Purification and Isolation Techniques

Purification of this compound is critical due to its hygroscopic nature and potential contamination with residual boron reagents. A standardized protocol involves:

-

Acid-Base Extraction: The crude product is dissolved in acetonitrile and treated with trifluoroacetic acid () to protonate impurities, followed by neutralization with sodium bicarbonate () .

-

Chromatographic Separation: Flash chromatography on silica gel (eluent: 5–10% ether in petroleum ether) isolates the pure compound .

-

Crystallization: Recrystallization from ethanol/water mixtures enhances purity, as evidenced by sharp melting points (298–303°C for analogous compounds) .

Comparative Analysis with Related Compounds

The structural and synthetic nuances of this compound are highlighted through comparison with similar trifluoroborates (Table 1).

Table 1: Comparative Properties of Potassium Trifluoroborate Derivatives

The amino group at the 5-position in the target compound confers greater stability against hydrolysis compared to non-amino analogs, making it preferable for multi-step syntheses .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate is primarily utilized as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides with boron compounds. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it suitable for various functional groups in organic synthesis.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms C–C bonds between aryl halides and boronic acids or trifluoroborates. |

| Negishi Coupling | Involves coupling of organozinc reagents with aryl trifluoroborates. |

| Stille Coupling | Utilizes organotin reagents with aryl trifluoroborates for C–C bond formation. |

Advantages

- Stability : this compound is more stable than traditional boronic acids, allowing for easier handling and storage.

- Versatility : The compound can participate in various coupling reactions, broadening its applicability in synthetic pathways.

Pharmaceutical Applications

Synthesis of Bioactive Molecules

The ability of this compound to form stable carbon-carbon bonds makes it a valuable intermediate in the synthesis of pharmaceuticals. Organoboron compounds are increasingly recognized for their role in drug development due to their ability to modify biological activity through structural changes .

Case Studies

- Anticancer Agents : Research has demonstrated that derivatives of pyridine-based trifluoroborates can inhibit specific cancer cell lines by targeting key metabolic pathways.

- Neurodegenerative Disease Research : Compounds derived from this compound have shown promise as inhibitors of deubiquitylating enzymes, which are implicated in neurodegenerative diseases .

Material Science

This compound has potential applications in material science, particularly in the development of new materials for electronic applications. Its unique properties allow it to be used as a precursor for creating functionalized polymers and other materials with specific electronic properties.

Environmental Applications

The compound may also find applications in environmental chemistry, particularly in the synthesis of compounds that can act as sensors or catalysts for pollutant degradation processes.

Mechanism of Action

The mechanism of action of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate in chemical reactions involves the hydrolysis of the trifluoroborate group to form a reactive boronic acid intermediate. This intermediate can then participate in various reactions, such as Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Pyridinyl Trifluoroborates

The following table compares key properties of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate with structurally related pyridinyl trifluoroborates:

Key Observations

- Stability: All pyridinyl trifluoroborates exhibit superior stability to boronic acids due to their tetracoordinate boron center, but chloro-substituted derivatives may show reduced shelf life compared to amino- or alkoxy-substituted analogs .

Functional Analogs: Non-Pyridinyl Trifluoroborates

Acyl and Alkenyl Trifluoroborates

- Potassium alkenyl trifluoroborates : Synthesized via hydroboration of terminal alkynes, these compounds enable stereoselective C–C bond formation but lack the aromatic stability of pyridinyl analogs .

Phenyl and Heteroaryl Trifluoroborates

- Potassium (2,4-dichlorophenyl)trifluoroborate (CAS: 192863-38-0) : Exhibits high electrophilicity in couplings due to electron-withdrawing chloro groups but requires stringent inert storage conditions .

- Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate : The trifluoromethyl group enhances lipophilicity, making it useful in medicinal chemistry, though it may complicate purification .

Suzuki-Miyaura Coupling

The target compound participates in palladium-catalyzed couplings with aryl chlorides (e.g., describes similar conditions: PdCl₂(dppf), Cs₂CO₃, toluene/water, 100°C).

Biological Activity

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that demonstrate its efficacy in various applications.

Molecular Formula : C₅H₃BClF₃KN

Molecular Weight : 219.44 g/mol

CAS Number : 1201899-19-5

The trifluoroborate group enhances the compound's reactivity, making it suitable for various chemical transformations, particularly in medicinal chemistry.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interactions with cellular pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Modulation of Signaling Pathways : It may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

1. Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells, with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis induction |

| A549 (Lung) | 6.2 | Caspase activation |

| HeLa (Cervical) | 7.0 | Cell cycle arrest |

2. Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Synthesis and Applications

The synthesis of this compound typically involves a straightforward reaction between 5-amino-2-chloropyridine and boron trifluoride etherate under controlled conditions to yield the desired trifluoroborate salt.

Synthetic Route Overview

- Starting Material : 5-amino-2-chloropyridine

- Reagents : Boron trifluoride etherate

- Conditions : Reaction performed under inert atmosphere at room temperature.

- Purification : Recrystallization from suitable solvents.

Q & A

Basic Research Questions

Q. How is Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate synthesized from its boronic acid precursor?

- Methodological Answer : The compound is typically synthesized via treatment of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in methanol or aqueous media under mild conditions (room temperature, 2–6 hours). The reaction proceeds through the displacement of the hydroxyl group on boron by fluoride, stabilized by potassium counterions. Purification involves crystallization or filtration to isolate the trifluoroborate salt .

Q. What spectroscopic techniques are most effective for characterizing this trifluoroborate?

- Methodological Answer :

- ¹⁹F NMR : Detects the trifluoroborate group (δ ≈ -135 to -145 ppm, quartet).

- ¹¹B NMR : Confirms boron coordination (δ ≈ 3–5 ppm for trifluoroborates).

- HRMS : Validates molecular ion peaks and isotopic patterns.

- IR Spectroscopy : Identifies B-F stretching vibrations (~1450 cm⁻¹).

- Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What solvent systems are optimal for Suzuki-Miyaura (SM) coupling with this reagent?

- Methodological Answer : Biphasic systems like THF/water (10:1) or DME/water are preferred. Aqueous phases facilitate fluoride release, which activates the catalyst, while organic solvents stabilize the palladium complex. Avoid purely nonpolar solvents (e.g., toluene), as they lead to incomplete coupling due to poor boronate hydrolysis .

Advanced Research Questions

Q. How does the endogenous release of boronic acid and fluoride influence SM coupling efficiency?

- Methodological Answer : During SM coupling, hydrolysis of the trifluoroborate generates trace boronic acid (active coupling species) and fluoride. Fluoride enhances catalyst turnover by stabilizing Pd intermediates but can inhibit reactions at high concentrations. To optimize:

- Use weak bases (K₂CO₃) to balance boronate hydrolysis and fluoride levels.

- Monitor reaction progress via ¹⁹F NMR to detect fluoride accumulation.

- Add fluoride scavengers (e.g., MgSO₄) if side reactions dominate .

Q. What strategies mitigate protodeboronation side reactions during SM coupling?

- Methodological Answer : Protodeboronation is base- and temperature-dependent.

- Base Selection : Use Cs₂CO₃ instead of KOH to reduce hydrolysis rates.

- Temperature Control : Perform reactions at 50–60°C rather than reflux.

- Additives : Introduce catalytic Pd(0) or aryl halides to accelerate transmetalation over protodeboronation .

Q. Why do pinacol boronates and trifluoroborates show divergent reactivity in certain transformations?

- Methodological Answer : Trifluoroborates resist forming tetrahedral boronate intermediates in reactions requiring nucleophilic boron species (e.g., Petasis–Mannich). For such cases, use boronic acids or switch to Lewis acid-mediated conditions. Pinacol esters are incompatible with strongly basic systems due to ester hydrolysis .

Q. How does stereochemistry in alkenyl trifluoroborates affect cross-coupling outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.